MBOTAD PRECURSOR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-[6-Methoxy-2-benzoxazolyl]phenyl)-1,2,4-triazolidine-3,5-dione, commonly known as MBOTAD precursor, is a chemical compound with the molecular formula C16H12N4O4 and a molecular weight of 324.29 g/mol . This compound is primarily used as a fluorescent label for vitamin D derivatives in high-performance liquid chromatography (HPLC) analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-[6-Methoxy-2-benzoxazolyl]phenyl)-1,2,4-triazolidine-3,5-dione involves the reaction of 6-methoxy-2-benzoxazole with 4-phenyl-1,2,4-triazolidine-3,5-dione. The reaction is typically carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography to obtain a product with a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions
4-(4-[6-Methoxy-2-benzoxazolyl]phenyl)-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
4-(4-[6-Methoxy-2-benzoxazolyl]phenyl)-1,2,4-triazolidine-3,5-dione is widely used in scientific research, particularly in:
Chemistry: As a fluorescent label in HPLC analysis for detecting vitamin D derivatives.
Biology: Used in biochemical assays to study the interactions of vitamin D derivatives with biological molecules.
Medicine: Helps in the analysis of vitamin D levels in biological samples, aiding in the diagnosis and treatment of vitamin D-related disorders.
Industry: Employed in the quality control of vitamin D supplements and fortified foods.
Mechanism of Action
The compound acts as a fluorescent label by reacting with vitamin D derivatives to form a fluorescent complex. This complex can then be detected and quantified using HPLC. The molecular targets include vitamin D metabolites, and the pathways involved are those related to the metabolism and function of vitamin D in the body .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-1,2,4-triazoline-3,5-dione
- 2,4-Diphenyl-6-methylpyrylium tetrafluoroborate
- 9-Phenylanthracene
Uniqueness
4-(4-[6-Methoxy-2-benzoxazolyl]phenyl)-1,2,4-triazolidine-3,5-dione is unique due to its specific application as a fluorescent label for vitamin D derivatives. Its stability and reactivity make it particularly suitable for HPLC analysis, distinguishing it from other similar compounds .
Properties
CAS No. |
144397-34-2 |
---|---|
Molecular Formula |
C16H12N4O4 |
Molecular Weight |
324.296 |
IUPAC Name |
4-[4-(6-methoxy-1,3-benzoxazol-2-yl)phenyl]-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C16H12N4O4/c1-23-11-6-7-12-13(8-11)24-14(17-12)9-2-4-10(5-3-9)20-15(21)18-19-16(20)22/h2-8H,1H3,(H,18,21)(H,19,22) |
InChI Key |
FODRMGLRJSXPDX-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)N4C(=O)NNC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.